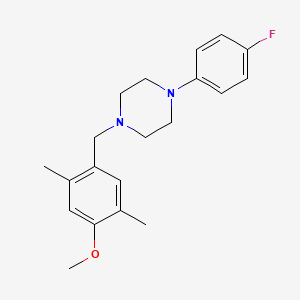
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BRD7567, is a small molecule compound that has been studied extensively for its potential use in various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. BRDs are proteins that recognize acetylated lysine residues on histones and other proteins, which can also lead to changes in gene expression. By inhibiting the activity of these enzymes, 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione may alter gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of HDACs and BRDs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to inhibit the growth of cancer cells in various types of cancer. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been achieved using various methods. One method involves the reaction of 2-(6-methyl-2-pyridinyl)hydrazinecarboxamide with 5-bromo-1H-isoindole-1,3(2H)-dione in the presence of a base. Another method involves the reaction of 2-(6-methyl-2-pyridinyl)hydrazinecarboxamide with 5-bromo-2-chloro-1H-isoindole-1,3(2H)-dione in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use in the treatment of viral infections, such as influenza and HIV.
Eigenschaften
IUPAC Name |
5-bromo-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZGBLHGKDWUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200993 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Bromo-2-(6-methyl-pyridin-2-yl)-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)



![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)


![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)
![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)